(R)-叔丁基 1-(4-硝基苯甲基)吡咯烷-3-基氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate, also known as NBMPR, is a compound that has been extensively studied in the field of pharmacology due to its ability to inhibit the uptake of nucleosides by cells.
科学研究应用
合成与工艺开发:开发了一种实用的、可扩展的合成方法来合成一种相关化合物,(S)-叔丁基 1-氧代-1-(1-(吡啶-2-基)环丙基氨基)丙-2-基氨基甲酸酯。该合成对于制造淋巴细胞功能相关抗原 1 抑制剂具有重要意义。该工艺涉及一个一锅、两步串联序列,从易于获得的材料开始 (Li 等,2012).
抗炎活性:合成了另一种相关化合物,3-(3,5-二叔丁基-4-羟基苯亚甲基)吡咯烷-2-酮,并对其抗炎和镇痛活性进行了评估。一些衍生物对前列腺素和白三烯合成表现出双重抑制活性,显示出作为抗炎剂的潜力 (Ikuta 等,1987).
催化应用:源自 2-(磺酰亚氨基)吡咯烷的二铑(II)配合物,包括与 (R)-叔丁基 1-(4-硝基苯甲基)吡咯烷-3-基氨基甲酸酯相关的化合物,已被开发用于催化苄基氧化。这些配合物在氧化各种苄基衍生物方面表现出良好的性能 (Wusiman 等,2012).
无过渡金属合成:已经报道了从相关底物合成 3-(1-吡咯烷基)喹啉和 3-(1-吡咯烷基)喹啉 1-氧化物的方法。该方法是首次从带有吡咯烷基环的底物构建喹啉环,表明在有机合成中具有潜在的应用 (Bujok 等,2017).
稳定性和动力学研究:已经研究了与本化合物密切相关的吡咯烷衍生的硝氧自由基的热稳定性和抗还原性。这项研究与生物物理学、结构生物学和生物医学研究中的应用相关 (Zhurko 等,2020).
氢键研究:已经研究了叔丁基 (2S)-2-(丙-2-炔-1-基氨基甲酰基)吡咯烷-1-羧酸酯的晶体结构和氢键模式,提供了对可能影响新化合物设计的分子相互作用的见解 (Baillargeon 等,2014).
抗菌剂:VRC3375 是一种具有潜在抗菌特性的肽变形酰化酶抑制剂,涉及与 (R)-叔丁基 1-(4-硝基苯甲基)吡咯烷-3-基氨基甲酸酯类似的化合物。这项研究证明了开发新抗菌药物的潜在应用 (Chen 等,2004).
作用机制
Target of Action
Similar compounds have been known to target dipeptidyl peptidase iv (dpp-iv), a member of a family of serine peptidases .
Mode of Action
Dpp-iv inhibitors, which this compound may be, function as indirect stimulators of insulin secretion . They achieve this by stabilizing the incretin hormones glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide .
Biochemical Pathways
Dpp-iv inhibitors, which this compound may be, primarily affect the pathway of glucose-dependent insulin secretion .
属性
IUPAC Name |
tert-butyl N-[(3R)-1-[(4-nitrophenyl)methyl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)17-13-8-9-18(11-13)10-12-4-6-14(7-5-12)19(21)22/h4-7,13H,8-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXHVDOVHFUPKJ-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。